(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(pyridin-3-ylamino)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)3-5-14-7-2-1-4-13-6-7/h1-6,14H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNTTDSIMZFIG-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one typically involves the reaction of 3-chloropyridine with trifluoromethyl-containing reagents under specific conditions. For instance, a common method includes the use of sodium trifluoroborate, palladium (II) acetate, and dicyclohexylphosphino-biphenyl in a solvent like 1,4-dioxane, with the reaction mixture being stirred at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or nickel complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl compounds exhibit significant anticancer properties. For instance, similar trifluoromethyl pyrimidine derivatives have shown efficacy against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) . The incorporation of the pyridine ring in (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one may enhance its interaction with biological targets involved in cancer progression.
Insecticidal and Antifungal Properties
The exploration of trifluoromethyl-containing compounds has also extended to agricultural applications. Studies have shown that certain trifluoromethyl pyrimidine derivatives possess insecticidal and antifungal activities . The unique electronic properties imparted by the trifluoromethyl group may contribute to enhanced biological activity against pests and pathogens.
Synthesis and Characterization
A comprehensive study on the synthesis of trifluoromethyl derivatives has been conducted, showcasing various methods for producing these compounds with high yields . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed to confirm the structures and purity of these synthesized compounds.
| Compound | Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Trifluoromethyl Pyrimidine Derivative | Multi-step synthesis | 20.2 - 60.8 | NMR, HRMS, X-ray diffraction |
In vitro assays have been utilized to evaluate the biological activities of synthesized derivatives. For example, certain compounds demonstrated moderate to excellent antifungal activity at concentrations lower than traditional fungicides . This highlights the potential of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one as a lead compound for further development.
Mechanism of Action
The mechanism by which (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyridinylamino moiety can interact with active sites or binding pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
3-chloropyridine: A precursor in the synthesis of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one.
Trifluoromethyl-containing compounds: These share the trifluoromethyl group, which imparts similar chemical properties.
Uniqueness
(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one is unique due to its combination of a trifluoromethyl group and a pyridinylamino moiety, which together confer distinct chemical reactivity and potential biological activity .
Biological Activity
(3E)-1,1,1-Trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₉H₇F₃N₂O
- Molecular Weight : 216.16 g/mol
- CAS Number : 428842-24-4
The trifluoromethyl group (-CF₃) present in the compound is known to enhance biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can increase the potency of inhibitors targeting enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in managing type 2 diabetes by prolonging the action of incretin hormones .
- Receptor Interaction : The pyridine moiety can facilitate interactions with specific receptors, potentially leading to altered signaling pathways that affect cellular responses.
Biological Activity
Research indicates that compounds similar to (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one exhibit various biological activities:
Antidiabetic Effects
Studies have shown that DPP-IV inhibitors can significantly improve glycemic control in diabetic models. For instance, compounds with similar structures have been reported to inhibit DPP-IV effectively, leading to increased levels of GLP-1 and GIP hormones .
Anticancer Potential
Recent investigations into trifluoromethyl-containing compounds suggest potential anticancer properties. The ability of these compounds to interact with proteins involved in cancer cell proliferation and survival makes them candidates for further development in oncology .
Case Studies
Several studies have highlighted the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the purity and structural integrity of (3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one?
- Methodology : Use a combination of FT-IR (to confirm enone C=O stretching at ~1674 cm⁻¹ and NH/CF₃ vibrations) and ¹H/¹³C NMR (to verify the (3E)-configuration via coupling constants and pyridine ring proton integration). For purity, employ HPLC with a C18 column and UV detection at 254 nm, referencing retention times against a synthetic standard .
- Key Data :
| Technique | Diagnostic Peaks/Features |
|---|---|
| FT-IR | 1674 cm⁻¹ (C=O), 1363 cm⁻¹ (CF₃), 1255 cm⁻¹ (C-N) |
| ¹H NMR | δ 8.3–8.5 ppm (pyridine H), δ 6.8–7.1 ppm (enone H) |
Q. How can the synthetic route for this compound be optimized to minimize byproducts?
- Methodology : Employ Knoevenagel condensation between 1,1,1-trifluoroacetone and pyridin-3-ylamine derivatives under anhydrous conditions. Use catalytic acetic acid and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol to remove unreacted pyridin-3-ylamine .
Advanced Research Questions
Q. How should researchers address data contradictions in X-ray crystallography refinements for this compound?
- Methodology : Use SHELXL for refinement, focusing on resolving disorder in the trifluoromethyl group. Apply TWINABS for multi-component crystals and validate hydrogen bonding (e.g., N-H···O=C interactions) using Mercury software. Cross-reference with Cambridge Structural Database entries for analogous enone-pyridine systems (e.g., CSD refcodes: XOPFUM, WUJNIC) to identify common packing motifs .
- Example Strategy :
| Issue | Solution |
|---|---|
| CF₃ disorder | Split into two positions with occupancy refinement |
| Weak diffraction | Collect high-resolution data (≤0.8 Å) at low temperature (100 K) |
Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map the electron density of the enone system. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally using Michael addition with thiols or amines, monitored by LC-MS .
- Key Insight : The α,β-unsaturated ketone exhibits LUMO localization at C3, making it susceptible to nucleophilic attack. Pyridine ring conjugation stabilizes the transition state.
Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?
- Methodology : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO). Compare λmax shifts for the enone (π→π* ~280 nm) and enol (n→π* ~320 nm) forms. Use variable-temperature NMR (25–80°C) to quantify keto-enol populations via integration of diagnostic peaks .
Data Analysis & Experimental Design
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodology : Implement Design of Experiments (DoE) to optimize synthesis and purification parameters (e.g., reaction time, solvent ratio). Use principal component analysis (PCA) on HPLC chromatograms to correlate impurity profiles with bioactivity. Validate with dose-response curves in cellular assays (IC50 reproducibility ±10%) .
Q. How can researchers validate intermolecular interactions in co-crystals with pharmaceutical coformers?
- Methodology : Screen coformers (e.g., succinic acid, caffeine) via solvent-drop grinding . Characterize co-crystals using PXRD and DSC to confirm new phase formation. Analyze hydrogen-bonding networks via Hirshfeld surfaces (CrystalExplorer) and compare with CSD data for similar trifluoromethylated co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
